molecular formula C11H19F2NO3 B13912295 tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B13912295
M. Wt: 251.27 g/mol
InChI Key: TVSLSIWSWMVQSE-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H19F2NO3 and a molecular weight of 251.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, difluoro, hydroxy, and methyl groups, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H19F2NO3

Molecular Weight

251.27 g/mol

IUPAC Name

tert-butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-7(12)8(15)11(4,13)6-14/h7-8,15H,5-6H2,1-4H3

InChI Key

TVSLSIWSWMVQSE-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The difluoro groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.

    Major Products: The major products formed from these reactions include ketones, alcohols, and substituted derivatives

Scientific Research Applications

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound.

Biological Activity

tert-Butyl 3,5-difluoro-4-hydroxy-3-methylpiperidine-1-carboxylate is a synthetic compound that belongs to the piperidine class of organic compounds. Its unique structure, characterized by the presence of fluorine atoms and a hydroxy group, suggests potential biological activities that can be explored in medicinal chemistry and pharmacology.

  • Molecular Formula : C11H19F2NO4
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 1936599-97-1
  • Structural Features : The compound features a tert-butyl group, two fluorine atoms at the 3-position, a hydroxy group at the 4-position, and a carboxylate functional group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives. Common methods include:

  • Fluorination : Introduction of fluorine atoms using reagents like Selectfluor.
  • Hydroxylation : Hydroxylation at the 4-position using hydroxylating agents.
  • Esterification : Formation of the tert-butyl ester through reaction with tert-butanol.

Pharmacological Potential

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Neuropharmacological Effects : Preliminary studies suggest that piperidine derivatives may interact with neurotransmitter systems, potentially influencing cognitive functions and neuroprotection.

The mechanism of action for this compound is hypothesized to involve:

  • Binding Affinity : Interaction with specific biological targets such as enzymes or receptors involved in neurotransmission and metabolic pathways.
  • Inhibition Studies : Similar compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation .

Neuroprotective Effects

A study investigating the neuroprotective effects of related piperidine derivatives showed that they could reduce oxidative stress in neuronal cells. The results indicated a reduction in inflammatory markers such as TNF-alpha in response to amyloid-beta peptide exposure . This suggests that this compound may possess similar protective properties.

Binding Affinity Research

Research on binding affinities of structurally similar compounds indicated that modifications at specific positions (like fluorination) can enhance binding to target proteins involved in neurodegenerative diseases. This could imply that this compound might also exhibit significant binding affinities to relevant molecular targets .

Comparative Analysis

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC11H19F2NO4Two fluorine atoms, hydroxy groupPotential neuroprotective effects
tert-butyl 3-fluoro-4-hydroxymethylpiperidineC10H17FNO3One fluorine atom, hydroxymethyl groupAcetylcholinesterase inhibition
tert-butyl 3,3-difluoro-piperidine derivativesVariousVaries by substitutionVaries; potential for enzyme interactions

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